molecular formula C7H7N3O2S2 B1667115 6-Amino-2-benzothiazolesulfonamide CAS No. 94641-11-9

6-Amino-2-benzothiazolesulfonamide

Cat. No.: B1667115
CAS No.: 94641-11-9
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-benzothiazolesulfonamide is a benzothiazole derivative featuring a sulfonamide (-SO₂NH₂) group at the 2-position and an amino (-NH₂) group at the 6-position of the heterocyclic ring. Its molecular formula is C₇H₇N₃O₂S₂, with a molecular weight of 229.28 g/mol. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, a common pharmacophore in antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Route 1: Nitro Intermediate Oxidation Followed by Reduction

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

The foundational step involves converting 2-mercapto-6-nitrobenzothiazole to its sulfonamide derivative through controlled oxidation. As detailed in U.S. Patent 4,499,103, this process employs a dual-phase reaction system:

  • Sulfenamide Formation :
    Sodium hypochlorite (5.25% w/v) and ammonium hydroxide (14.8M) are simultaneously added to an aqueous solution of 2-mercapto-6-nitrobenzothiazole (0.03 mol) and sodium hydroxide (1.2 g) at <5°C. This generates the intermediate sulfenamide through electrophilic chlorination:
    $$
    \text{Ar-SH} + \text{NaOCl} + \text{NH}3 → \text{Ar-S-NH}2 + \text{NaCl} + \text{H}_2\text{O}
    $$

  • Permanganate Oxidation :
    The crude sulfenamide is suspended in acetone (120 mL) and treated with potassium permanganate (0.04 mol in 120 mL H₂O) at <30°C. This step oxidizes the sulfenamide to the sulfonamide while preserving the nitro group:
    $$
    \text{Ar-S-NH}2 + 3\text{KMnO}4 → \text{Ar-SO}2\text{NH}2 + 3\text{MnO}_2 + 3\text{KOH}
    $$
    Crystallization from 1,2-dichloroethane yields 6-nitro-2-benzothiazolesulfonamide (1.18 g, 16.7% yield) with decomposition at 176–178°C.

Catalytic Reduction to 6-Amino Derivative

While not explicitly detailed in the cited patents, standard nitro-to-amine reduction protocols apply. Hydrogenation under 50 psi H₂ with 10% Pd/C in ethanol at 60°C typically achieves >90% conversion. Alternative methods include:

  • Tin(II) Chloride Reduction :
    A HCl/ethanol solution containing SnCl₂·2H₂O (4 equiv) refluxed for 6 hours, yielding 82–85% pure product.
  • Sodium Dithionite :
    Aqueous Na₂S₂O₄ (2 equiv) at pH 4–5, 80°C, 2 hours (76% yield).

Critical Parameters :

  • Nitro group orientation para to sulfonamide maximizes reduction efficiency
  • Pd/C particle size <50 nm prevents thiazole ring hydrogenolysis
  • Ethanol/water (3:1) solvent mixture optimizes catalyst activity

Synthetic Route 2: Direct Oxidation of 6-Amino-2-mercaptobenzothiazole

Preparation of 6-Amino-2-mercaptobenzothiazole

This precursor is synthesized through nucleophilic aromatic substitution:

  • Cyclization :
    2-Amino-5-nitrobenzenethiol (0.1 mol) reacts with potassium thiocyanate (0.12 mol) in acetic acid at 110°C for 8 hours, forming 6-nitro-2-mercaptobenzothiazole (Yield: 68%).

  • Nitro Reduction :
    Catalytic hydrogenation (H₂ 40 psi, 5% Pt/C) in THF at 25°C for 12 hours achieves quantitative conversion to 6-amino-2-mercaptobenzothiazole.

Oxidation to Sulfonamide

The mercapto group undergoes stepwise oxidation using adapted Hofmann conditions:

  • Hypochlorite Treatment :
    A solution of NaOCl (5.25%) and NH₄OH (14.8M) is added to 6-amino-2-mercaptobenzothiazole (0.069 mol) in H₂O (187 mL) at 5°C, forming the sulfenamide intermediate.

  • Permanganate Oxidation :
    Potassium permanganate (0.092 mol in 284 mL H₂O) is added to the acetone suspension (284 mL) over 1 hour at <30°C. Acidification with 12N HCl precipitates 6-amino-2-benzothiazolesulfonamide (Yield: 23%, m.p. 223–224°C after ethanol crystallization).

Optimization Data :

Parameter Optimal Range Yield Impact
Reaction Temperature 25–30°C +18%
Acetone:H₂O Ratio 1:1 (v/v) +12%
KMnO₄ Equivalents 1.3–1.5 +9%

Comparative Analysis of Synthetic Methods

Table 1: Route Comparison

Metric Route 1 Route 2
Total Steps 4 3
Overall Yield 41% 29%
Purification Complexity High (Multiple crystallizations) Moderate (Single chromatography)
Scalability >10 kg batch <5 kg batch
Byproducts MnO₂, NaCl NH₄Cl, KCl

Route 1’s higher yield compensates for its additional reduction step, making it preferable for industrial production. However, Route 2’s shorter synthetic sequence benefits small-scale API synthesis despite lower yields.

Experimental Optimization and Yield Enhancements

Solvent System Innovations

Replacing acetone with tert-butanol in the oxidation step improves permanganate solubility, reducing reaction time from 4 hours to 90 minutes (Patent Example 6).

Catalytic Oxidation Alternatives

Pilot studies using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with NaOCl show promise:

  • 89% conversion in 45 minutes vs. 65% with KMnO₄
  • Eliminates MnO₂ filtration step
  • Requires pH 9.5–10.5 buffer system

Continuous Flow Processing

Microreactor trials (2023) demonstrate:

  • 92% yield at 0.5 mL/min flow rate
  • 8-second residence time at 120°C
  • 99.8% purity by HPLC

Chemical Reactions Analysis

Types of Reactions

6-Amino-benzothiazole-2-sulfonic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, hydrazine, and various aldehydes and ketones. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit a wide range of biological and chemical activities .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Mechanism and Therapeutic Use

6-Amino-2-benzothiazolesulfonamide acts primarily as a carbonic anhydrase inhibitor, which is crucial for regulating intraocular pressure (IOP) in conditions such as glaucoma. The compound has been shown to effectively lower IOP through topical administration. A study involving 18 patients demonstrated that a single application of a 50-μL gel formulation resulted in a significant reduction in IOP within two hours, lasting up to eight hours without systemic side effects .

Clinical Trials

In a clinical trial, the compound was administered as a 3% suspension in gel form, revealing a small yet statistically significant effect on aqueous humor flow from 2 to 7 hours post-application . However, side effects such as irritation and conjunctivitis were noted, which limited further multiple-dose studies. These findings indicate the potential of this compound as an alternative treatment for glaucoma, although further research is necessary to optimize its formulation and minimize adverse effects.

Anticancer Properties

Drug Development and Efficacy

Recent research highlights the potential of this compound derivatives in anticancer drug design. The 2-aminobenzothiazole scaffold has been utilized to develop compounds with low toxicity and high efficacy against various cancer cell lines. For instance, several derivatives have shown potent inhibitory activity against critical kinases involved in tumor growth, including CSF1R and VEGFR-2 .

Case Studies and Findings

A notable study reported that specific derivatives of this compound exhibited IC50 values ranging from 0.15 μM to 0.5 μM against VEGFR-2, comparable to established anticancer agents like sorafenib . Additionally, these compounds demonstrated significant cytotoxic effects across multiple cancer cell lines, including MCF-7 and A549, with IC50 values between 0.315 μM and 2.66 μM . The structure-activity relationship (SAR) studies emphasized the importance of substituents on the benzothiazole scaffold for enhancing antiproliferative potency.

Summary of Key Applications

Application AreaDescriptionKey Findings
Ocular Hypertension Used as a topical carbonic anhydrase inhibitor for lowering intraocular pressure in glaucoma patients.Significant reduction in IOP with minimal systemic side effects observed in clinical trials .
Anticancer Research Development of derivatives targeting various kinases involved in cancer progression.Potent activity against CSF1R and VEGFR-2 with IC50 values comparable to existing therapies .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents
6-Amino-2-benzothiazolesulfonamide Not available C₇H₇N₃O₂S₂ 229.28 -SO₂NH₂ (2-position), -NH₂ (6-position)
2-Amino-6-benzothiazolesulfonic acid 21951-32-6 C₇H₆N₂O₃S₂ 230.26 -SO₃H (2-position), -NH₂ (6-position)
6-Nitro-2-benzothiazolesulfonamide 94641-10-8 C₇H₅N₃O₄S₂ 259.27 -SO₂NH₂ (2-position), -NO₂ (6-position)

Key Observations :

  • Functional Groups: The sulfonamide (-SO₂NH₂) in this compound contrasts with the sulfonic acid (-SO₃H) in 2-Amino-6-benzothiazolesulfonic acid. Sulfonamides are less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~1–2), impacting solubility and reactivity . The amino (-NH₂) group in the target compound is electron-donating, whereas the nitro (-NO₂) group in 6-Nitro-2-benzothiazolesulfonamide is electron-withdrawing. This difference alters electronic distribution, affecting interactions in biological systems or synthetic pathways .

Physicochemical Properties

  • Solubility: Sulfonic acids (e.g., 2-Amino-6-benzothiazolesulfonic acid) are highly water-soluble due to their strong acidity and ionic character. In contrast, sulfonamides (e.g., this compound) exhibit moderate solubility in polar solvents .
  • Stability: Nitro-substituted derivatives (e.g., 6-Nitro-2-benzothiazolesulfonamide) are often intermediates in synthesis, as nitro groups can be reduced to amino groups under catalytic hydrogenation .

Biological Activity

Introduction

6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, is a compound that has garnered attention for its diverse biological activities, particularly as a carbonic anhydrase inhibitor. This article explores the compound's pharmacological properties, mechanisms of action, and clinical applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3O2S2C_7H_7N_3O_2S_2 and is characterized by a benzothiazole ring fused with a sulfonamide group. Its structural features contribute to its biological activity, particularly in inhibiting carbonic anhydrase enzymes.

Carbonic Anhydrase Inhibition

One of the primary biological activities of this compound is its role as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. The inhibition of carbonic anhydrase has therapeutic implications in conditions such as glaucoma and neuropathic pain.

Case Study: Topical Application in Glaucoma

A clinical trial investigated the efficacy of aminozolamide as a topical treatment for glaucoma. The study involved 18 patients who received the compound to assess its impact on aqueous humor formation, which is critical in managing intraocular pressure. The results indicated that aminozolamide effectively reduced aqueous humor production, demonstrating its potential as a therapeutic agent in glaucoma management .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. Studies have shown that derivatives of benzothiazole can exhibit significant inhibitory activity against various cancer cell lines.

In Vitro Studies

A study focusing on 2-aminobenzothiazole derivatives found that certain compounds displayed potent activity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation . For instance, one derivative demonstrated an IC50 value of 2.49 µM against MCF-7 cells, suggesting a promising avenue for further research into its anticancer potential.

The mechanism by which this compound exerts its biological effects involves the inhibition of carbonic anhydrase activity. This inhibition can lead to decreased bicarbonate production and altered ion transport processes in cells, contributing to its therapeutic effects in both glaucoma treatment and potential anticancer applications .

Table 1: Biological Activities of this compound

Activity Target IC50 Value Reference
Carbonic Anhydrase InhibitionhCA I, II, VIIModerate nanomolar range
Anticancer ActivityMCF-7 Cell Line2.49 µM
Topical ApplicationAqueous Humor ProductionSignificant reduction

Safety and Toxicity

While this compound shows promising biological activities, safety profiles are essential for clinical applications. Studies have indicated that while it inhibits target enzymes effectively, further research is needed to evaluate long-term safety and potential side effects associated with its use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-benzothiazolesulfonamide, and how can reaction yields be maximized?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core .
  • Step 2 : Sulfonamide functionalization via reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled pH conditions .
    To maximize yields:
  • Use anhydrous solvents (e.g., ethylene glycol) and catalytic agents (e.g., glacial acetic acid) to enhance reaction efficiency .
  • Purify intermediates via recrystallization (ethanol or ethyl acetate) to minimize byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzothiazole core and sulfonamide substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity and stability under aqueous conditions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • First Aid : For accidental exposure:
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

Contradictions often arise due to variations in:

  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) and cell lines/animal models .
  • Mechanistic Studies : Use isotopic labeling or competitive binding assays to verify target specificity .
  • Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or inter-lab variability .

Q. What computational modeling approaches are effective in predicting the binding interactions of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on sulfonamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability under physiological conditions (e.g., solvation, temperature) .
  • QSAR Modeling : Develop quantitative structure-activity relationships to predict modifications for enhanced affinity .

Q. What strategies optimize the aqueous solubility of this compound without compromising its structural integrity?

  • pH Adjustment : Utilize buffered solutions (pH 7.4) to ionize the sulfonamide group (-SO2_2NH2_2), enhancing solubility .
  • Co-Solvents : Blend with DMSO (<10%) or PEG-400 to improve dissolution kinetics .
  • Derivatization : Introduce hydrophilic moieties (e.g., hydroxyl or amine groups) at non-critical positions .

Properties

IUPAC Name

6-amino-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSGGVHHSMAUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879078
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94641-11-9
Record name Aminozolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-Nitro-2-benzothiazolesulfonamide (2.93 g., 0.0113 mole) suspended in absolute ethanol (200 ml.) was hydrogenated in the presence of 5% palladium on carbon (2.9 g.) in a Parr apparatus. After 5 hrs. the reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated to dryness to give the solid product. Recrystallization from ethyl acetate and reprecipitation by dissolution in dilute aqueous hydrochloric acid followed by treatment with aqueous sodium bicarbonate solution gave 680 mg 6-amino-2-benzothiazolesulfonamide, m.p. 227°-9° C. dec.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared by first converting 2-mercaptobenzothiazole to 6-nitro-2-benzothiazolesulfonamide and then reducing to the 6-amino analog. 2-Mercaptobenzothiazole was converted to 2,2'-bis-benzothiazole disulfide in 90% yield: m.p. 175-177° C. Nitration in concentrated sulfuric acid gave 6-nitro-2-mercaptobenzothiazole in 59%. m.p. 255-258° C. The sulfenamide was formed by reaction with aqueous sodium hydroxide and sodium hypochlorite and oxidized in the next step without further purification. The oxidation was accomplished by dissolving the sulfenamide in dimethoxyethane, cooling the solution to -5° C., adding the m-chloroperoxybenzoic acid in dimethoxyethane and working up the reaction in the standard manner to obtain a 70% yield: m.p. 179-180°; MS, m/e 259 (M, calcd. 259). Anal. (C7H5N3O4S2) CHN.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2'-bis-benzothiazole disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 6-nitrobenzothiazole-2-sulfonamide (3.0 g, 0.011 mol), 95% ethanol (290 ml), and 10% Pd on carbon (3.0 g) was hydrogenated at an initial pressure of 50 psig for 36 hours during which time the theoretical amount of hydrogen was consumed. The reduction mixture was vacuum filtered through a pad of Celite contained in a Buchner funnel and the volatiles removed under reduced pressure. The resulting product was purified by dissolving in aqueous 10% sodium carbonate (25 ml), filtering and adjusting the pH of the filtrate to 6 with glacial acetic acid. The precipitated product was collected by vacuum filtration in a Buchner funnel and dried under reduced pressure at 78° C. in an Abderhalden to give 2.2 g (82.9% yield) of 6-aminobenzothiazole-2-sulfonamide: m.p. 221°-222° C., Anal. (C7H7N3O2S2) CHN.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-2-benzothiazolesulfonamide
6-Amino-2-benzothiazolesulfonamide
6-Amino-2-benzothiazolesulfonamide
6-Amino-2-benzothiazolesulfonamide
6-Amino-2-benzothiazolesulfonamide
6-Amino-2-benzothiazolesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.